3-(4-Methoxyphenylsulfanyl)piperidine hcl
Overview
Description
“3-(4-Methoxyphenylsulfanyl)piperidine hcl” is a chemical compound with the molecular formula C12H18ClNOS . It has a molecular weight of 259.8 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Physical And Chemical Properties Analysis
“3-(4-Methoxyphenylsulfanyl)piperidine hcl” is a white to yellow solid . It has a molecular weight of 259.8 and a linear formula of C12H18ClNOS . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Drug Synthesis
This compound serves as a crucial synthetic block in drug construction due to its piperidine structure, which is a common moiety in many pharmaceuticals . Its versatility allows for the creation of a wide range of therapeutic agents.
Biological Activity Studies
The piperidine moiety is known for its significant biological activity. Researchers utilize 3-(4-Methoxyphenylsulfanyl)piperidine HCl to study its interaction with biological systems, which can lead to the discovery of new drugs .
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. This compound’s pharmacological applications are vast, ranging from central nervous system agents to cardiovascular drugs .
Chemical Synthesis Research
The compound is used in chemical synthesis research to develop fast and cost-effective methods for creating substituted piperidines, which are valuable in medicinal chemistry .
Molecular Weight Studies
With a molecular weight of 259.8, 3-(4-Methoxyphenylsulfanyl)piperidine HCl is used in studies focusing on molecular weight-related properties like distribution and drug delivery efficiency .
Safety and Toxicology
Safety profiles, including hazard statements like H302, H315, H319, and H335, are analyzed using this compound. Precautionary statements such as P280 and P305+P351+P338 are also studied to ensure safe handling and usage .
Storage and Stability Analysis
Researchers analyze the stability and storage conditions of 3-(4-Methoxyphenylsulfanyl)piperidine HCl , which is recommended to be stored at 2-8°C, to understand its shelf-life and degradation process .
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZBACVVBBQSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589981 | |
Record name | 3-[(4-Methoxyphenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenylsulfanyl)piperidine hcl | |
CAS RN |
1171919-62-2 | |
Record name | 3-[(4-Methoxyphenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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